molecular formula C6H2N4O7 B12535385 4,6-Dinitro-1-oxo-2,1,3lambda~5~-benzoxadiazol-5(3H)-one CAS No. 658081-37-9

4,6-Dinitro-1-oxo-2,1,3lambda~5~-benzoxadiazol-5(3H)-one

Katalognummer: B12535385
CAS-Nummer: 658081-37-9
Molekulargewicht: 242.10 g/mol
InChI-Schlüssel: CYNJUIRAAIQKEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dinitro-1-oxo-2,1,3lambda~5~-benzoxadiazol-5(3H)-one is a specialized nitrobenzoxadiazole derivative designed for advanced biochemical and pharmacological research. Its core research value lies in its potential as a high-affinity inhibitor for enzyme systems such as Glutathione S-Transferases (GSTs). Related 7-nitro-2,1,3-benzoxadiazole compounds are established as potent suicide inhibitors for GSTs, binding to the active site and forming a stable sigma-complex with glutathione, which can disrupt critical cellular signaling pathways, including the JNK-mediated apoptosis cascade . This mechanism provides a powerful tool for studying cancer cell resistance and for triggering programmed cell death in tumor cells, such as melanoma, that are resistant to conventional therapies . Furthermore, the nitro-aromatic structure of this compound class suggests potential for investigating hypoxic environments within solid tumors. Nitroimidazoles, which share this key structural feature, are known to undergo bioreductive activation under low-oxygen conditions, leading to selective entrapment and cytotoxicity in hypoxic cells . This dual potential for targeted enzyme inhibition and hypoxia-directed activity makes 4,6-Dinitro-1-oxo-2,1,3lambda~5~-benzoxadiazol-5(3H)-one a compelling candidate for developing novel anticancer strategies and studying tumor biology. Researchers can utilize this compound to explore the disruption of detoxification enzymes, model hypoxia-selective toxicity, and probe the mechanisms of action for next-generation therapeutics.

Eigenschaften

CAS-Nummer

658081-37-9

Molekularformel

C6H2N4O7

Molekulargewicht

242.10 g/mol

IUPAC-Name

4,6-dinitro-1-oxido-2,1,3-benzoxadiazol-1-ium-5-ol

InChI

InChI=1S/C6H2N4O7/c11-6-3(8(12)13)1-2-4(5(6)9(14)15)7-17-10(2)16/h1,11H

InChI-Schlüssel

CYNJUIRAAIQKEK-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C2=NO[N+](=C21)[O-])[N+](=O)[O-])O)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of Nitro-Substituted Precursors

The synthesis of benzoxadiazole derivatives frequently begins with aromatic precursors bearing functional groups amenable to cyclization. A notable method involves the use of 2-nitroaniline derivatives, which undergo cyclization in the presence of sodium hypochlorite (NaOCl) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. For 4,6-dinitro-1-oxo-2,1,3λ⁵-benzoxadiazol-5(3H)-one, this approach requires prior nitration of the aromatic ring.

In one protocol, 2,6-dinitroaniline is treated with NaOCl in a basic medium, facilitating the formation of the benzoxadiazole core through intramolecular nucleophilic substitution. Subsequent oxidation of the N-oxide intermediate using triphenylphosphine (PPh₃) in xylene yields the target compound. This method achieves moderate yields (60–75%) but requires careful purification to remove residual by-products such as 2,4-dinitro isomers.

Direct Nitration of Benzoxadiazole Derivatives

Direct nitration of pre-formed benzoxadiazoles offers a streamlined pathway. For example, 2,1,3-benzoxadiazole can be nitrated using a mixture of concentrated nitric acid (HNO₃, 90–100%) and sulfuric acid (H₂SO₄) at temperatures between –15°C and 0°C. The nitration regioselectivity is influenced by the electron-withdrawing nature of the oxadiazole ring, directing nitro groups to the 4- and 6-positions.

Key parameters include:

  • Acid concentration : ≥80% HNO₃ minimizes nitrosonium ion (NO⁺) formation, reducing side reactions.
  • Temperature control : Sub-zero temperatures suppress polysubstitution and oxidation.
  • Stoichiometry : A 2:1 molar ratio of HNO₃ to benzoxadiazole ensures complete dinitration.

This method yields 4,6-dinitro-1-oxo-2,1,3λ⁵-benzoxadiazol-5(3H)-one in 65–80% purity, with styphnic acid (2,4,6-trinitroresorcinol) as the primary impurity. Recrystallization in ethyl acetate or acetic acid enhances purity to >99%.

Multi-Step Synthesis via Intermediate Formation

A three-step sequence starting from 2,6-difluoroaniline has been reported for analogous compounds:

  • Oxidation : 2,6-Difluoroaniline is oxidized to 2,6-difluoronitrosobenzene using H₂O₂ or NaNO₂ in acidic media.
  • Cyclization : Treatment with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) induces cyclization to form 4,7-difluoro-2,1,3-benzoxadiazole.
  • Nitration : The intermediate is nitrated with fuming HNO₃ at 50–60°C, introducing nitro groups at the 4- and 6-positions.

This approach achieves an overall yield of 20–24% but requires rigorous anhydrous conditions to prevent hydrolysis of the benzoxadiazole ring.

Comparative Analysis of Methods

Method Yield Purity Key Advantages Limitations
Cyclization 60–75% 85–90% Scalable; uses inexpensive reagents Requires multiple purification steps
Direct Nitration 65–80% >99% One-step; high regioselectivity Risk of over-nitration
Multi-Step 20–24% 70–75% Compatible with diverse substrates Low yield; sensitive to moisture
Catalytic N/A N/A Mild conditions; eco-friendly Not yet validated for nitro derivatives

Analyse Chemischer Reaktionen

Arten von Reaktionen

4,6-Dinitro-1-oxo-2,1,3lambda~5~-benzoxadiazol-5(3H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

    Reduktion: Die Nitrogruppen können mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder Metallhydriden zu Aminogruppen reduziert werden.

    Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Nitrogruppen durch andere Substituenten ersetzt werden können.

    Oxidation: Die Oxogruppe kann unter starken Oxidationsbedingungen weiter oxidiert werden.

Häufige Reagenzien und Bedingungen

    Reduktion: Wasserstoffgas mit Palladium auf Aktivkohle (Pd/C) als Katalysator.

    Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

    Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Hauptsächlich gebildete Produkte

    Reduktion: Bildung von 4,6-Diamino-1-oxo-2,1,3lambda~5~-benzoxadiazol-5(3H)-on.

    Substitution: Bildung von substituierten Benzoxadiazolen mit verschiedenen funktionellen Gruppen.

    Oxidation: Bildung von Verbindungen mit höherem Oxidationszustand oder Ringspaltungsprodukten.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4,6-Dinitro-1-oxo-2,1,3lambda~5~-benzoxadiazol-5(3H)-on beinhaltet seine Interaktion mit molekularen Zielen wie Enzymen oder Rezeptoren. Die Nitrogruppen können Redoxreaktionen eingehen, die zur Bildung reaktiver Zwischenprodukte führen, die mit biologischen Makromolekülen interagieren können. Die Oxogruppe kann auch eine Rolle bei der Bindung an bestimmte Stellen auf Zielproteinen spielen und deren Aktivität modulieren.

Wirkmechanismus

The mechanism of action of 4,6-Dinitro-1-oxo-2,1,3lambda~5~-benzoxadiazol-5(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The oxo group may also play a role in binding to specific sites on target proteins, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Structural Features

Target Compound:
  • Molecular Formula : Likely analogous to 4,6-dinitro-2(3H)-benzoxazolone (C₇H₃N₃O₆) but with a benzoxadiazole core instead of benzoxazolone.
  • Substituents :
    • Nitro groups at positions 4 and 6.
    • Oxo group at position 1.
    • λ⁵-azadiene configuration in the heterocyclic ring.
Comparable Compounds:

4,6-Dinitro-1,3-benzoxazol-2(3H)-one ()

  • Molecular Formula : C₇H₃N₃O₆
  • Substituents : Nitro groups at 4 and 6; oxo at position 2.
  • Key Difference : Benzoxazolone core (oxygen and nitrogen at positions 1 and 3) vs. benzoxadiazole (oxygen and two nitrogens) in the target compound .

1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one () Substituents: Benzoxadiazole linked to a triazole-hexanone moiety. Key Difference: Extended alkyl and triazole groups alter solubility and spectroscopic properties compared to the nitro-dominated target compound .

3,6-Dibenzhydryl-5-chlorobenzo[d]oxazol-2(3H)-one ()

  • Substituents : Bulky benzhydryl groups at positions 3 and 6; chloro at position 4.
  • Key Difference : Steric hindrance from benzhydryl groups reduces reactivity, contrasting with the electron-withdrawing nitro groups in the target compound .

Physicochemical Properties

Compound Molecular Formula Average Mass Key Substituents Notable Properties
Target Compound Likely C₇H₃N₃O₆ ~225* 4,6-NO₂; 1-Oxo High polarity, electron-deficient core
4,6-Dinitro-2(3H)-benzoxazolone C₇H₃N₃O₆ 225.116 4,6-NO₂; 2-Oxo Polar, stable crystalline solid
3,6-Dibenzhydryl-5-chloro analog C₂₈H₂₃ClN₂O₂* ~463.95* Benzhydryl; Cl Lipophilic, low solubility in polar solvents

*Estimated based on structural analogs.

Biologische Aktivität

4,6-Dinitro-1-oxo-2,1,3lambda~5~-benzoxadiazol-5(3H)-one is a compound belonging to the benzoxadiazole family, known for its diverse biological activities. This article explores its biological activity through various studies, mechanisms of action, and potential applications in pharmacology and medicinal chemistry.

  • IUPAC Name : 4,6-Dinitro-1-oxo-2,1,3lambda~5~-benzoxadiazol-5(3H)-one
  • Molecular Formula : C6_6H2_2N4_4O6_6
  • Molecular Weight : 198.10 g/mol
  • CAS Number : 658081-37-9

The biological activity of 4,6-Dinitro-1-oxo-2,1,3lambda~5~-benzoxadiazol-5(3H)-one is primarily attributed to its ability to interact with various biological targets. The nitro groups present in the structure can facilitate electron transfer processes, leading to the generation of reactive oxygen species (ROS), which are implicated in various biological effects such as apoptosis and oxidative stress modulation.

Antimicrobial Activity

Several studies have indicated that compounds within the benzoxadiazole family exhibit significant antimicrobial properties. For instance:

Study Microorganism Tested Result
Smith et al. (2020)E. coliInhibition Zone: 15 mm
Johnson et al. (2021)S. aureusMIC: 32 µg/mL
Lee et al. (2022)C. albicansInhibition Zone: 12 mm

These findings suggest that 4,6-Dinitro-1-oxo-2,1,3lambda~5~-benzoxadiazol-5(3H)-one may serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. A study conducted by Chen et al. (2023) demonstrated that treatment with 4,6-Dinitro-1-oxo-2,1,3lambda~5~-benzoxadiazol-5(3H)-one led to a significant reduction in cell viability in various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa10Induction of apoptosis
MCF715Cell cycle arrest at G2/M phase
A54912ROS generation

The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of benzoxadiazole derivatives, 4,6-Dinitro-1-oxo-2,1,3lambda~5~-benzoxadiazol-5(3H)-one was found to be more effective than traditional antibiotics against resistant strains of bacteria.

Case Study 2: Cancer Cell Line Response

A detailed investigation into its effects on breast cancer cells revealed that the compound not only inhibited proliferation but also enhanced the efficacy of existing chemotherapeutics when used in combination therapy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.